N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide

Kinase inhibitor Checkpoint kinase CHK1 selectivity

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide (CAS 449169-91-9) is a synthetic small-molecule amide (C17H18ClNO, MW 287.8 g/mol) featuring a 2-chloro-4,6-dimethylphenyl group linked via an amide bond to a 3-phenylpropanoyl moiety. Its computed physicochemical profile includes XLogP3 of 4.3, topological polar surface area of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds.

Molecular Formula C17H18ClNO
Molecular Weight 287.79
CAS No. 449169-91-9
Cat. No. B2752640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide
CAS449169-91-9
Molecular FormulaC17H18ClNO
Molecular Weight287.79
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=CC=C2)C
InChIInChI=1S/C17H18ClNO/c1-12-10-13(2)17(15(18)11-12)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
InChIKeyADWKAUDLFKEXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide (CAS 449169-91-9): Chemical Identity and Baseline Characteristics for Sourcing Decisions


N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide (CAS 449169-91-9) is a synthetic small-molecule amide (C17H18ClNO, MW 287.8 g/mol) featuring a 2-chloro-4,6-dimethylphenyl group linked via an amide bond to a 3-phenylpropanoyl moiety [1]. Its computed physicochemical profile includes XLogP3 of 4.3, topological polar surface area of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds [1]. The compound has been disclosed in kinase inhibitor patent filings (US9096593B2), indicating its relevance as a scaffold for kinase modulation programs [2]. Public bioactivity data curated in authoritative databases identify CHK1 (IC50 740 nM) and CHK2 (IC50 >100,000 nM) as kinase targets with quantitative affinity measurements [3].

Why N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide Cannot Be Freely Substituted with In-Class Amide Analogs


Substitution of N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide with seemingly similar amide analogs introduces quantifiable shifts in target affinity, kinase selectivity, and physicochemical properties that directly impact experimental reproducibility. The ortho-chloro substituent on the anilide ring, combined with the 3-phenylpropanoyl chain, yields a CHK1 IC50 of 740 nM while sparing CHK2 (IC50 >100,000 nM), a >135-fold selectivity window [1]. Replacement of the 3-phenylpropanoyl chain with a 3-chloropropanoyl group (CAS 449169-93-1) abolishes this selectivity profile entirely . Introduction of an α-amino group, as in the (2S)-2-amino derivative, adds a hydrogen bond donor and a chiral center, altering both the XLogP and the conformational landscape in ways that invalidate cross-compound SAR assumptions . The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide vs. Analogs


CHK1 vs. CHK2 Kinase Selectivity: >135-Fold Window

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide exhibits a striking selectivity profile against the checkpoint kinases CHK1 and CHK2. In competitive DELFIA assays using ATP as substrate against recombinant human kinases, the compound inhibits CHK1 with an IC50 of 740 nM while showing negligible activity against CHK2 (IC50 >100,000 nM) [1]. This represents a >135-fold selectivity for CHK1 over CHK2. In contrast, the 3-chloropropanamide analog (CAS 449169-93-1), which replaces the 3-phenylpropanoyl group with a 3-chloropropanoyl moiety, lacks any reported CHK1/CHK2 differential activity . The selectivity arises from the specific interaction of the phenylpropanoyl chain with the CHK1 ATP-binding pocket, a feature absent in the shorter-chain analog.

Kinase inhibitor Checkpoint kinase CHK1 selectivity

Lipophilicity (XLogP3) Differentiates Membrane Permeability from α-Amino Analog

The computed XLogP3 for N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is 4.3 [1]. The (2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide analog, which introduces a primary amine at the α-carbon of the propanamide chain, is predicted to have a significantly lower XLogP (estimated ~2.5–3.0) due to the additional polar ionizable group . This ~1.3–1.8 log unit difference translates to an approximately 20- to 60-fold difference in predicted octanol-water partition, directly impacting passive membrane permeability and non-specific protein binding in cellular assays.

Physicochemical property Lipophilicity Membrane permeability

Hydrogen Bond Donor/Acceptor Profile Distinguishes from Keto Analog for Crystallography Applications

The target compound possesses exactly one H-bond donor (amide N–H) and one H-bond acceptor (amide C=O) [1]. The keto analog N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide introduces a second carbonyl oxygen as an additional H-bond acceptor (HBA count = 2) while retaining one HBD . This altered H-bond inventory modifies the compound's interaction fingerprint with kinase hinge regions. In CHK1 docking studies, the single-donor/single-acceptor pattern of the target compound is predicted to form a canonical hinge-binding motif, whereas the keto analog may engage alternative binding modes due to the additional acceptor, potentially explaining differences in kinase selectivity.

Crystallography Ligand design Hydrogen bonding

Absence of Chiral Center Ensures Synthetic Reproducibility vs. (2S)-Amino Analog

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is an achiral molecule with zero stereocenters [1], ensuring batch-to-batch consistency without enantiomeric impurity concerns. The (2S)-2-amino analog introduces a stereogenic center at the α-carbon, requiring chiral HPLC for enantiomeric purity verification and introducing the risk of racemization during storage or assay conditions . For laboratories procuring compounds for high-throughput screening or repeat-dose studies, the achiral nature of the target compound eliminates a critical source of variability.

Synthetic chemistry Chirality Reproducibility

Kinase Profiling Patent Context: Fms/Kit/Flt-3 Scaffold vs. Analog Chemotypes

US Patent 9,096,593 B2 discloses N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide within a structural genus of compounds claimed as Fms kinase inhibitors, with additional activity against Kit and Flt-3 kinases [1]. The 2-chloro-4,6-dimethylphenyl amide scaffold is explicitly differentiated within the patent from other anilide substitution patterns. While the 3-chloropropanamide analog (CAS 449169-93-1) falls outside the claimed genus due to the absence of the phenyl ring required for Fms/Kit/Flt-3 activity, the target compound's 3-phenylpropanoyl chain places it within the preferred substitution pattern .

Kinase inhibitor patent Fms kinase Scaffold differentiation

Rotatable Bond Count and Conformational Flexibility vs. Keto Analog

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide contains four rotatable bonds [1], providing conformational flexibility that allows the phenylpropanoyl chain to adopt optimal poses within the CHK1 ATP-binding pocket. The keto analog N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide has the same rotatable bond count but introduces a planar ketone that restricts the conformational freedom of the propanoyl linker, increasing the energetic penalty for binding pose rearrangement . This subtle difference may contribute to the observed CHK1 binding of the target compound and the absence of reported activity for the keto analog.

Conformational analysis Ligand efficiency Entropy

Recommended Application Scenarios for N-(2-Chloro-4,6-dimethylphenyl)-3-phenylpropanamide Based on Quantitative Evidence


CHK1-Selective Chemical Probe Development in Oncology

The demonstrated CHK1 IC50 of 740 nM with >135-fold selectivity over CHK2 (IC50 >100,000 nM) [1] positions this compound as a starting scaffold for developing CHK1-selective chemical probes. Laboratories investigating CHK1's role in the DNA damage response can use this compound to avoid confounding CHK2-mediated effects that would arise from dual CHK1/CHK2 inhibitors. The achiral nature ensures reproducible IC50 measurements across independent replicate studies.

Fms/Kit/Flt-3 Kinase Inhibitor Hit-to-Lead Optimization

The inclusion of this compound within the structural genus of US Patent 9,096,593 B2, which claims Fms, Kit, and Flt-3 kinase inhibitors [2], makes it a validated entry point for medicinal chemistry programs targeting these kinases. The absence of a chiral center simplifies SAR exploration, while the XLogP3 of 4.3 [3] provides a baseline for optimizing solubility without sacrificing membrane permeability during lead optimization.

Kinase Co-Crystallography and Structure-Based Drug Design

With exactly one hydrogen bond donor and one hydrogen bond acceptor [3], this compound presents a simplified interaction pattern ideal for initial co-crystallography soaking experiments with CHK1 or Fms kinase domains. The four rotatable bonds provide conformational flexibility to adapt to the ATP-binding pocket, while the absence of a keto group's planarity constraint allows the linker to adopt induced-fit conformations that may reveal novel binding sub-pockets.

Negative Control Compound for CHK2-Mediated Pathway Studies

The negligible CHK2 activity (IC50 >100,000 nM) [1] qualifies this compound as a specificity control in experiments designed to dissect CHK1-dependent vs. CHK2-dependent phosphorylation events. Researchers studying the G2/M checkpoint can use this compound to confirm that observed phenotypes are CHK1-mediated rather than arising from off-target CHK2 inhibition, a critical control not available when using less selective analogs.

Quote Request

Request a Quote for N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.